
kadsuralignan H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsuralignan H is an arylnaphthalene lignan isolated from the plant Kadsura coccinea. This compound is part of a group of lignans known for their diverse biological activities. Kadsura coccinea, a member of the Schisandraceae family, has been used in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders .
Preparation Methods
Kadsuralignan H is typically isolated from the ethyl acetate fraction of an 80% acetone extract of Kadsura coccinea. The isolation process involves several steps, including solvent extraction, chromatography, and spectroscopic analysis to elucidate the structure . There are no widely reported synthetic routes or industrial production methods for this compound, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Kadsuralignan H undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include lipopolysaccharide and recombinant mouse interferon-gamma, which activate murine macrophage-like cells . The major products formed from these reactions are typically other lignans or related compounds, depending on the specific reaction conditions.
Scientific Research Applications
Kadsuralignan H has been studied for its inhibitory effects on nitric oxide production in murine macrophage-like cells. Additionally, this compound and other lignans from Kadsura coccinea have shown various bioactivities, including anti-tumor, anti-HIV, and antioxidant effects . These properties make this compound a compound of interest in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of kadsuralignan H involves the inhibition of nitric oxide production in activated murine macrophage-like cells. This inhibition is achieved through the interaction with specific molecular targets and pathways, including the lipopolysaccharide and recombinant mouse interferon-gamma pathways . By inhibiting these pathways, this compound reduces the production of nitric oxide, which is a key mediator of inflammation.
Comparison with Similar Compounds
Kadsuralignan H is similar to other lignans isolated from Kadsura coccinea, such as kadsuralignan I, kadsuralignan J, and kadsuralignan K . These compounds share structural similarities and exhibit similar biological activities, including the inhibition of nitric oxide production. this compound is unique in its specific arylnaphthalene structure, which distinguishes it from the dibenzocyclooctadiene lignans found in the same plant .
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(6R,7R,8R)-2,3-dimethoxy-8-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-7-16(25-4)22(26-5)20(23)19(13)18(12(11)2)14-8-15(24-3)21-17(9-14)27-10-28-21/h7-9,11-12,18,23H,6,10H2,1-5H3/t11-,12-,18-/m1/s1 |
InChI Key |
HAPHUWWEOOCTDA-SEDUGSJDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2[C@H]([C@@H]1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(C1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















